
2-Phenyl-4-(triphenylmethyl)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-4-trityloxazol-5(4H)-one: is an organic compound that belongs to the oxazolone family It is characterized by its unique structure, which includes a phenyl group and a trityl group attached to an oxazolone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-trityloxazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of benzoyl chloride with triphenylmethanol in the presence of a base, followed by cyclization with an amino acid derivative. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
While specific industrial production methods for 2-Phenyl-4-trityloxazol-5(4H)-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-4-trityloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolone compounds.
Substitution: The phenyl and trityl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under conditions such as reflux or catalysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional functional groups, while reduction can produce simpler oxazolone compounds.
Aplicaciones Científicas De Investigación
2-Phenyl-4-trityloxazol-5(4H)-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-4-trityloxazol-5(4H)-one involves its interaction with specific molecular targets. The compound’s structure allows it to participate in various chemical reactions, which can lead to the formation of new bonds and the modification of existing ones. The pathways involved may include nucleophilic attack, electrophilic substitution, and radical formation, depending on the reaction conditions.
Comparación Con Compuestos Similares
2-Phenyl-4-trityloxazol-5(4H)-one can be compared with other oxazolone derivatives, such as:
2-Phenyl-4-methyl-oxazol-5(4H)-one: Similar structure but with a methyl group instead of a trityl group.
2-Phenyl-4-benzyl-oxazol-5(4H)-one: Contains a benzyl group instead of a trityl group.
2-Phenyl-4-ethyl-oxazol-5(4H)-one: Features an ethyl group in place of the trityl group.
The uniqueness of 2-Phenyl-4-trityloxazol-5(4H)-one lies in its trityl group, which provides distinct steric and electronic properties, making it valuable for specific chemical reactions and applications.
Propiedades
Número CAS |
55686-04-9 |
|---|---|
Fórmula molecular |
C28H21NO2 |
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
2-phenyl-4-trityl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C28H21NO2/c30-27-25(29-26(31-27)21-13-5-1-6-14-21)28(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25H |
Clave InChI |
GEKBSRJQRRZMOZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(C(=O)O2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole](/img/structure/B12897221.png)
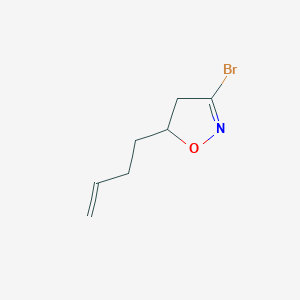
![2-(5-([1,1'-Biphenyl]-4-yl)oxazol-2-yl)aniline](/img/structure/B12897237.png)
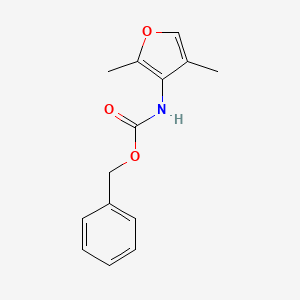
![5,7-Dimethyl-5,7-dihydrofuro[3,4-b]pyrazine](/img/structure/B12897261.png)
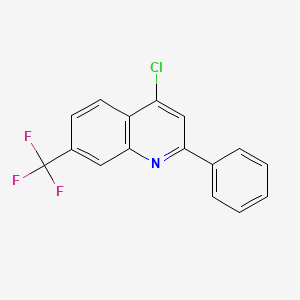
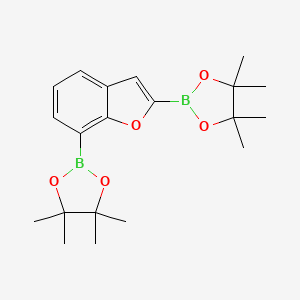
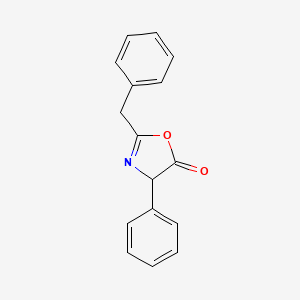
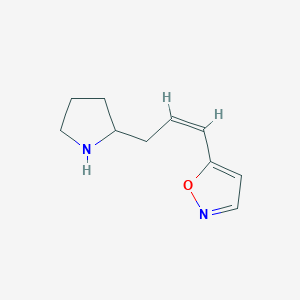

![7,7-Bis(1-butyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one](/img/structure/B12897294.png)
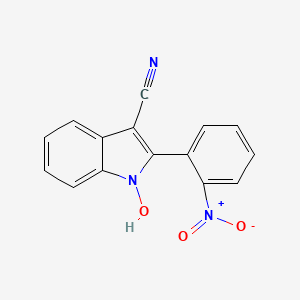
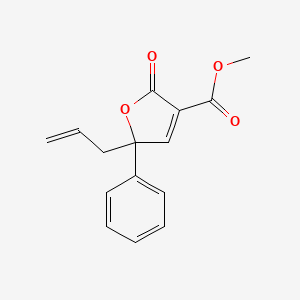
![8-(4-Bromophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one](/img/structure/B12897314.png)
